molecular formula C6H3BrFN3 B1381775 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole CAS No. 1588508-93-3

5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B1381775
CAS No.: 1588508-93-3
M. Wt: 216.01 g/mol
InChI Key: SQBQBUROKSTPFS-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole: is a heterocyclic organic compound that has garnered significant attention in scientific research due to its unique and versatile properties. This molecule consists of a triazole ring fused to a benzene ring, and it exhibits interesting physical and chemical properties that make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the triazole compound.
  • Cyclized products with additional heterocyclic rings .

Scientific Research Applications

Chemistry: 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown promise in biological research due to its ability to interact with various biological targets. It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in organic field-effect transistors (OFETs) and other electronic devices .

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-bromo-1H-benzo[d][1,2,3]triazole
  • 7-fluoro-1H-benzo[d][1,2,3]triazole
  • 5-chloro-7-fluoro-1H-benzo[d][1,2,3]triazole

Comparison: 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and fluorine atoms on the triazole ring. This dual substitution imparts distinct electronic and steric properties to the compound, making it more versatile in various applications compared to its mono-substituted counterparts. The combination of bromine and fluorine enhances the compound’s reactivity and allows for the creation of a wider range of derivatives .

Properties

IUPAC Name

6-bromo-4-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQBUROKSTPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298780
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588508-93-3
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588508-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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